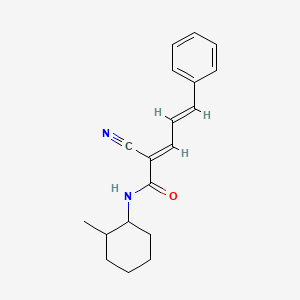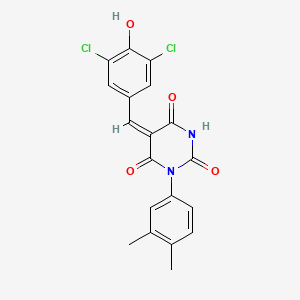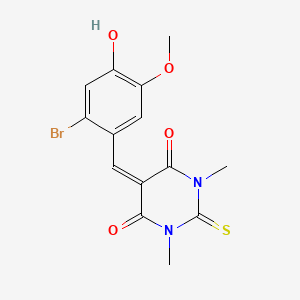![molecular formula C23H21N3O5 B5908465 N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908465.png)
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as BFA, is a chemical compound that has been extensively studied in scientific research. BFA is a potent inhibitor of intracellular transport and has been used in a variety of studies to investigate the mechanisms of protein trafficking and secretion.
Applications De Recherche Scientifique
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been used in a variety of scientific research applications, including studies of protein trafficking and secretion, membrane trafficking, and Golgi complex function. N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi complex, leading to the accumulation of proteins in the endoplasmic reticulum. This has been used to study the mechanisms of protein trafficking and secretion, as well as the regulation of Golgi complex function.
Mécanisme D'action
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide inhibits the function of ADP-ribosylation factor (ARF), a small GTPase that is involved in the regulation of intracellular transport. N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide binds to ARF and prevents its activation, leading to the inhibition of intracellular transport. This mechanism of action has been extensively studied and has provided valuable insights into the regulation of intracellular transport.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has a variety of biochemical and physiological effects, including the inhibition of protein trafficking and secretion, the accumulation of proteins in the endoplasmic reticulum, and the disruption of Golgi complex function. N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been shown to induce apoptosis in certain types of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is its potency as an inhibitor of intracellular transport. This makes it a valuable tool for studying the mechanisms of protein trafficking and secretion, as well as the regulation of Golgi complex function. However, N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide also has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage to ensure the purity and quality of the final product.
Orientations Futures
There are many future directions for research on N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, including the development of new synthesis methods to improve the purity and quality of the final product, the investigation of its potential as a therapeutic agent for the treatment of cancer, and the exploration of its effects on other cellular processes. N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has already provided valuable insights into the regulation of intracellular transport, and it is likely to continue to be an important tool for scientific research in the future.
Conclusion:
In conclusion, N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has been extensively studied in scientific research. Its potent inhibition of intracellular transport has made it a valuable tool for studying the mechanisms of protein trafficking and secretion, as well as the regulation of Golgi complex function. N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has a variety of biochemical and physiological effects, and its potential as a therapeutic agent for the treatment of cancer is an exciting area of future research. Despite its limitations, N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is likely to continue to be an important tool for scientific research in the future.
Méthodes De Synthèse
The synthesis of N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves several steps, including the reaction of 4-aminophenylbutyric acid with 2-nitro-5-(bromomethyl) furan, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is then purified by column chromatography. The synthesis of N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Propriétés
IUPAC Name |
N-[4-[[(Z)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-2-5-22(27)24-16-8-10-17(11-9-16)25-23(28)15-13-18-12-14-21(31-18)19-6-3-4-7-20(19)26(29)30/h3-4,6-15H,2,5H2,1H3,(H,24,27)(H,25,28)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPQIRFDKAYILI-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)

![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)
![6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)

![2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)


![1-(3,4-dimethylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5908458.png)